molecular formula C₁₄₅H₂₀₉N₄₁O₄₆ B612482 Amyloid beta-Protein (1-28) CAS No. 109770-29-8

Amyloid beta-Protein (1-28)

Katalognummer: B612482
CAS-Nummer: 109770-29-8
Molekulargewicht: 3262.51
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amyloid beta-Protein (1-28) is a synthetic peptide fragment that corresponds to the first 28 amino acids of the full-length amyloid-beta (Aβ) peptide. The full Aβ peptide is produced through the proteolytic cleavage of the Amyloid Precursor Protein (APP) and is a primary component of the senile plaques that are a pathological hallmark of Alzheimer's disease (AD) . This specific fragment is a crucial reagent for studying the mechanisms of Aβ aggregation and its role in neurotoxicity. The main research applications of Amyloid Beta-Protein (1-28) center on investigating the initial stages of amyloid pathogenesis. Its sequence contains key residues that are critical for the early structural transitions and self-assembly process. Researchers utilize this peptide to study the kinetics of oligomer and fibril formation , to analyze the structural properties of Aβ using techniques like NMR spectroscopy , and to screen for potential compounds that may inhibit amyloid aggregation. The peptide's relatively short length makes it a valuable model system for elucidating the core mechanisms that drive the aggregation of full-length Aβ peptides like Aβ40 and Aβ42 . Understanding the behavior of Aβ fragments is fundamental to Alzheimer's disease research. The aggregation of Aβ is proposed to be an early toxic event in AD pathogenesis, leading to synaptic dysfunction and cognitive decline . By providing a well-defined and consistent product, this Amyloid Beta-Protein (1-28) reagent supports critical research into the molecular drivers of neurodegeneration, contributing to the development of novel therapeutic strategies.

Eigenschaften

IUPAC Name

6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C145H209N41O46/c1-71(2)49-93(138(225)186-118(74(7)8)142(229)181-97(52-79-29-18-13-19-30-79)132(219)175-95(50-77-25-14-11-15-26-77)129(216)163-76(10)120(207)167-90(40-44-111(196)197)127(214)179-103(60-115(204)205)139(226)184-116(72(3)4)141(228)158-65-109(193)165-105(67-188)140(227)178-101(58-107(150)191)136(223)172-92(144(231)232)32-21-23-47-147)173-123(210)86(31-20-22-46-146)168-125(212)88(38-42-106(149)190)170-133(220)98(54-81-61-153-68-159-81)177-135(222)100(56-83-63-155-70-161-83)182-143(230)117(73(5)6)185-128(215)91(41-45-112(198)199)171-130(217)94(53-80-34-36-84(189)37-35-80)164-108(192)64-157-122(209)104(66-187)183-137(224)102(59-114(202)203)180-134(221)99(55-82-62-154-69-160-82)176-124(211)87(33-24-48-156-145(151)152)169-131(218)96(51-78-27-16-12-17-28-78)174-126(213)89(39-43-110(194)195)166-119(206)75(9)162-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,187-189H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,190)(H2,150,191)(H,153,159)(H,154,160)(H,155,161)(H,157,209)(H,158,228)(H,162,208)(H,163,216)(H,164,192)(H,165,193)(H,166,206)(H,167,207)(H,168,212)(H,169,218)(H,170,220)(H,171,217)(H,172,223)(H,173,210)(H,174,213)(H,175,219)(H,176,211)(H,177,222)(H,178,227)(H,179,214)(H,180,221)(H,181,229)(H,182,230)(H,183,224)(H,184,226)(H,185,215)(H,186,225)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,151,152,156)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKVKXQGLWBAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C145H209N41O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Characterization of Amyloid beta-Protein (1-28) structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Characterization of Amyloid beta-Protein (1-28)

Abstract

The Amyloid beta (Aβ) peptide, particularly its various aggregated forms, is a central hallmark of Alzheimer's disease pathology. Understanding the conformational dynamics of Aβ is paramount for the development of effective diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the methodologies employed to characterize the structure of the Aβ(1-28) fragment, a non-toxic and more soluble segment that serves as a crucial model system for studying the initial nucleation events of amyloid fibrillogenesis. We will delve into the theoretical underpinnings and practical applications of key biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of the structural biology of Amyloid beta.

Introduction: The Significance of Aβ(1-28) in Alzheimer's Disease Research

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques and the intracellular formation of neurofibrillary tangles.[1] The primary constituent of these plaques is the Amyloid beta (Aβ) peptide, which is generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP).[2][3] While the full-length Aβ peptides (predominantly Aβ(1-40) and Aβ(1-42)) are the main components of mature fibrils, the N-terminal fragment Aβ(1-28) offers a valuable model for investigating the early stages of aggregation.[4][5] This fragment is highly hydrophilic and, while capable of forming amyloid-like fibrils, it does so at a slower rate and lacks the neurotoxicity associated with the full-length peptides.[4][6] Its conformational flexibility and propensity to adopt various secondary structures depending on the environment make it an ideal candidate for detailed structural analysis.[4][5]

The transition from a soluble, often α-helical or random coil monomer to a β-sheet-rich oligomer is considered a critical pathogenic event.[5] Therefore, elucidating the atomic-level structure of Aβ(1-28) in its various states is crucial for designing inhibitors of aggregation and developing novel therapeutic interventions.

Unraveling the Ensemble: A Multi-faceted Approach to Aβ(1-28) Structure

The structural characterization of Aβ(1-28) is challenging due to its intrinsic disorder and tendency to aggregate. A single technique is often insufficient to capture the complete conformational landscape. Therefore, an integrated approach combining multiple biophysical and computational methods is essential.

cluster_0 Structural Characterization Workflow A Aβ(1-28) Sample Preparation B Primary Structure (Mass Spectrometry) A->B C Secondary Structure (Circular Dichroism) A->C D Tertiary/Quaternary Structure (NMR Spectroscopy) A->D F Data Integration & Structural Ensemble B->F C->F D->F E Computational Modeling E->F

Caption: Integrated workflow for Aβ(1-28) structural analysis.

Primary Structure Verification: The Foundation of all Structural Studies

Before embarking on higher-order structural analysis, it is imperative to confirm the primary sequence and purity of the Aβ(1-28) peptide. Mass spectrometry (MS) is the gold standard for this purpose.

Mass Spectrometry (MS)

Expertise & Experience: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common MS techniques for peptide analysis. ESI is particularly well-suited for analyzing non-covalent complexes, which can be insightful for studying peptide-ligand interactions.[7] For routine primary structure confirmation, MALDI-TOF (Time-of-Flight) provides rapid and accurate mass determination.

Experimental Protocol: MALDI-TOF MS of Aβ(1-28)

  • Sample Preparation:

    • Dissolve synthetic Aβ(1-28) peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of 1 mg/mL.

    • Prepare a saturated matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 (v/v) solution of acetonitrile and 0.1% TFA.

  • Spotting:

    • On a MALDI target plate, mix 1 µL of the peptide solution with 1 µL of the matrix solution.

    • Allow the mixture to air-dry completely, forming co-crystals of the peptide and matrix.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion mode. The laser energy should be optimized to obtain good signal-to-noise ratio without inducing excessive fragmentation.

  • Data Analysis:

    • The resulting spectrum will show a prominent peak corresponding to the [M+H]+ ion of the Aβ(1-28) peptide.

    • Compare the experimentally determined mass to the theoretical mass calculated from the amino acid sequence to confirm its identity and purity.

Parameter Expected Value for Aβ(1-28)
Amino Acid Sequence DAEFRHDSGYEVHHQKLVFFAEDVGSNKGA
Theoretical Monoisotopic Mass 3117.4 Da
Theoretical Average Mass 3119.5 Da

Probing Secondary Structure: The Conformational Switch

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution. It is particularly valuable for monitoring conformational changes induced by environmental factors or the binding of small molecules.

Circular Dichroism (CD) Spectroscopy

Expertise & Experience: The CD spectrum of a peptide is highly sensitive to its secondary structure. An α-helical conformation gives rise to characteristic negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm.[8] A β-sheet structure displays a negative band near 218 nm and a positive band around 195 nm.[8] A random coil conformation is characterized by a strong negative band below 200 nm.[9] For Aβ(1-28), the solvent environment plays a critical role in determining its secondary structure. In membrane-mimicking environments like sodium dodecyl sulfate (SDS) micelles, Aβ(1-28) predominantly adopts an α-helical conformation.[10][11][12] In contrast, under acidic conditions in aqueous solution, it can adopt a polyproline II (PPII) conformation.[4][13]

Experimental Protocol: CD Analysis of Aβ(1-28) in Different Environments

  • Sample Preparation:

    • Prepare a stock solution of Aβ(1-28) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration using a method such as the Bicinchoninic Acid (BCA) assay.

    • For analysis in a membrane-mimicking environment, prepare a solution of SDS micelles (e.g., 50 mM SDS in 10 mM sodium phosphate, pH 7.4).

    • For analysis under acidic conditions, prepare a solution in 10 mM sodium phosphate, pD 3.0 (for D₂O).

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorption in the far-UV region.

    • Record CD spectra from 190 nm to 260 nm at a controlled temperature (e.g., 25°C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Use deconvolution algorithms (e.g., SELCON3, CONTIN) to estimate the percentage of each secondary structure element.[8]

Environment Predominant Secondary Structure Characteristic CD Minima (nm)
Aqueous Buffer (pH 7.4) Random Coil / Disordered~198
SDS Micelles α-Helix~208, ~222
Acidic Aqueous Solution Polyproline II / β-strand mixtureVariable, may show β-sheet character

High-Resolution 3D Structure: An Atomic-Level View

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: For a peptide of the size of Aβ(1-28), a combination of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), is employed to assign the resonances of all protons and to derive distance restraints between them.[10][11] The pattern of NOE connectivities, along with scalar coupling constants and chemical shift indices, provides information about the secondary and tertiary structure. In membrane-like media, NMR studies have revealed that Aβ(1-28) folds into a predominantly α-helical structure with a bend around residue 12.[6][10][11]

Experimental Protocol: 2D NMR of ¹⁵N-labeled Aβ(1-28)

  • Sample Preparation:

    • Express and purify ¹⁵N-isotopically labeled Aβ(1-28) to enhance sensitivity and resolve spectral overlap. Recombinant expression in E. coli is a common method.[14]

    • Dissolve the labeled peptide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 7.4, 90% H₂O/10% D₂O) containing SDS micelles to induce a folded state.

    • The final peptide concentration should be in the range of 0.5-1.0 mM.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Provides a fingerprint of the protein, with one peak for each backbone and sidechain N-H group.

    • TOCSY: Identifies protons that are part of the same spin system (i.e., within the same amino acid residue).

    • NOESY: Detects protons that are close in space (< 5 Å), providing the crucial distance restraints for structure calculation.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Use the HSQC, TOCSY, and NOESY spectra to assign all proton and nitrogen resonances to their respective atoms in the peptide sequence.

    • NOE Assignment and Distance Restraints: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

    • Structure Calculation: Employ computational methods like distance geometry and molecular dynamics simulations to calculate a family of 3D structures that are consistent with the experimental restraints.[10][11]

    • The final structure is typically represented as an ensemble of the lowest-energy conformers.

cluster_1 NMR Structure Determination Workflow A ¹⁵N-labeled Aβ(1-28) B 2D NMR Data Acquisition (HSQC, TOCSY, NOESY) A->B C Resonance Assignment B->C D NOE-based Distance Restraints C->D E Structure Calculation (Distance Geometry, Molecular Dynamics) D->E F 3D Structural Ensemble E->F

Caption: Workflow for NMR-based structure determination of Aβ(1-28).

The Role of Computational Modeling

Computational methods, such as molecular dynamics (MD) simulations, are invaluable for complementing experimental data and providing insights into the dynamic nature of Aβ(1-28).[15][16] MD simulations can be used to refine NMR-derived structures, explore conformational transitions, and predict the effects of mutations on peptide structure and aggregation.[17]

Conclusion: An Integrated Understanding for Therapeutic Design

The structural characterization of Amyloid beta (1-28) is a complex but essential undertaking in the quest to combat Alzheimer's disease. By employing a multi-pronged approach that combines mass spectrometry, circular dichroism, and nuclear magnetic resonance spectroscopy with computational modeling, researchers can piece together the intricate conformational landscape of this pivotal peptide fragment. The detailed structural insights gained from these methodologies provide a rational basis for the design of novel therapeutics aimed at preventing the initial misfolding and aggregation events that trigger the cascade of neurotoxicity in Alzheimer's disease.

References

  • Talafous, J., Marcinowski, K.J., Klopman, G., & Zagorski, M.G. (1994). Solution Structure of Residues 1-28 of the Amyloid beta-Peptide. Biochemistry, 33(25), 7788-7796. [Link]

  • Zagorski, M. G., & Barrow, C. J. (1992). NMR studies of amyloid beta-peptides: proton assignments, secondary structure, and mechanism of aggregation. Biochemistry, 31(24), 5621–5631. [Link]

  • Coles, M., Bicknell, W., Watson, A. A., Fairlie, D. P., & Craik, D. J. (1998). Solution structure of amyloid beta-peptide(1-40) in a water-micelle environment. Is the membrane-spanning domain where we think it is? Biochemistry, 37(31), 11064–11077. [Link]

  • Zagorski, M. G., et al. (1998). Solution Structure Model of Residues 1-28 of the Amyloid β-Peptide When Bound to Micelles. Journal of the American Chemical Society, 120(43), 11082-11091. [Link]

  • Glenner, G. G., & Wong, C. W. (1984). Alzheimer's disease: initial report of the purification and characterization of a novel cerebrovascular amyloid protein. Biochemical and Biophysical Research Communications, 120(3), 885–890. [Link]

  • Schweitzer-Stenner, R., et al. (2004). Aβ1-28 Fragment of the Amyloid Peptide Predominantly Adopts a Polyproline II Conformation in an Acidic Solution. Biochemistry, 43(15), 4694–4702. [Link]

  • Rojas, A. V., Liwo, A., & Scheraga, H. A. (2011). A Study of the α-Helical Intermediate Preceding the Aggregation of the Amino-Terminal Fragment of the β Amyloid Peptide (Aβ1–28). The Journal of Physical Chemistry B, 115(44), 12978–12983. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2006). Molecular modeling of the amyloid-β-peptide using the homology to a fragment of triosephosphate isomerase that forms amyloid in vitro. Protein Engineering, Design and Selection, 19(1), 9–16. [Link]

  • Anaspec. (n.d.). Beta-Amyloid (1-28) Peptide. Retrieved from [Link]

  • Lührs, T., et al. (2005). 3D structure of Alzheimer's amyloid-β(1-42) fibrils. Proceedings of the National Academy of Sciences, 102(48), 17342-17347. [Link]

  • Biochemistry. (1994). Solution Structure of Residues 1-28 of the Amyloid .beta.-Peptide. [Link]

  • Santoro, A., et al. (2021). Exploring the Early Stages of the Amyloid Aβ(1–42) Peptide Aggregation Process: An NMR Study. Pharmaceuticals, 14(8), 732. [Link]

  • Protein Data Bank Japan (PDBj). (1998). 1bjb - SOLUTION NMR STRUCTURE OF AMYLOID BETA[E16], RESIDUES 1-28. [Link]

  • Rojas, A. V., Liwo, A., & Scheraga, H. A. (2011). A Study of the α-Helical Intermediate Preceding the Aggregation of the Amino-Terminal Fragment of the β Amyloid Peptide (Aβ1–28). The Journal of Physical Chemistry B, 115(44), 12978–12983. [Link]

  • Juszczyk, P., Kołodziejczyk, A. S., & Grzonka, Z. (2005). Circular dichroism and aggregation studies of amyloid β (11-28) fragment and its variants. Acta biochimica Polonica, 52(2), 425–431. [Link]

  • Teplow, D. B. (2006). Preparation of Amyloid β-Protein for Structural and Functional Studies. Methods in Enzymology, 413, 20–33. [Link]

  • Schweitzer-Stenner, R., et al. (2004). Abeta(1-28) fragment of the amyloid peptide predominantly adopts a polyproline II conformation in an acidic solution. Biochemistry, 43(15), 4694-702. [Link]

  • Jang, S., & Shin, S. (2007). Computational Methods for Structural and Functional Studies of Alzheimer's Amyloid Ion Channels. Methods in molecular biology (Clifton, N.J.), 403, 249–265. [Link]

  • Schmechel, A., et al. (2003). Biophysical characterization of longer forms of amyloid beta peptides: possible contribution to flocculent plaque formation. Biochemistry, 42(48), 14428–14436. [Link]

  • Antzutkin, O. N., et al. (2000). High-Resolution NMR Spectroscopy of the beta-Amyloid(1-28) Fibril Typical for Alzheimer's Disease. Angewandte Chemie International Edition, 39(19), 3409-3412. [Link]

  • Robinson, S. R., & Bishop, G. M. (2002). The role of Aβ in Alzheimer's Disease as an evolutionary outcome of optimized innate immune defense. Neuroimmunomodulation, 10(5), 227–237. [Link]

  • Fradinger, E. A., et al. (2008). Biophysical Characterization of Aβ42 C-terminal Fragments—Inhibitors of Aβ42 Neurotoxicity. The Journal of biological chemistry, 283(43), 29171–29179. [Link]

  • Pau, A., et al. (2020). Amyloid beta: structure, biology and structure-based therapeutic development. Acta pharmacologica Sinica, 41(9), 1205–1216. [Link]

  • Iura, T., et al. (2019). Contributions of Mass Spectrometry to the Identification of Low Molecular Weight Molecules Able to Reduce the Toxicity of Amyloid-β Peptide to Cell Cultures and Transgenic Mouse Models of Alzheimer's Disease. Molecules (Basel, Switzerland), 24(6), 1167. [Link]

  • Juszczyk, P., Kołodziejczyk, A. S., & Grzonka, Z. (2005). Circular dichroism and aggregation studies of amyloid beta (11-28) fragment and its variants. Acta biochimica Polonica, 52(2), 425–431. [Link]

  • Lee, H. G., et al. (2023). Complex actions of amyloid beta on hippocampal neurogenesis in Alzheimer's disease pathogenesis. ProBiologists. [Link]

  • Long, H., Zeng, S., Sun, Y., & Liu, C. (2022). Biochemical and biophysical characterization of pathological aggregation of amyloid proteins. Acta Biochimica et Biophysica Sinica, 54(5), 651–664. [Link]

  • Necula, M., Kuret, J. (2004). Glycation affects fibril formation of Aβ peptides. The Journal of biological chemistry, 279(48), 50304–50311. [Link]

  • Wang, X., et al. (2022). Role of Aβ in Alzheimer's-related synaptic dysfunction. Frontiers in Aging Neuroscience, 14, 960032. [Link]

  • Fändrich, M., et al. (2009). The architecture of amyloid-like peptide fibrils revealed by X-ray scattering, diffraction and electron microscopy. Journal of applied crystallography, 42(5), 846–851. [Link]

  • Google Patents. (2018). EP3356831A1 - Amyloid beta detection by mass spectrometry.
  • Feinberg, H., et al. (2014). Crystallization and preliminary X-ray diffraction analysis of the Fab portion of the Alzheimer's disease immunotherapy candidate bapineuzumab complexed with amyloid-β. Acta crystallographica. Section F, Structural biology and crystallization communications, 70(Pt 5), 653–657. [Link]

  • Webster, S., Rogers, J. (1996). Enhanced aggregation and β structure of amyloid β peptide after coincubation with C1Q. Journal of neuroscience research, 46(1), 58-66. [Link]

  • Tsvetkov, P. O., et al. (2021). Structural Studies Providing Insights into Production and Conformational Behavior of Amyloid-β Peptide Associated with Alzheimer's Disease Development. International journal of molecular sciences, 22(10), 5139. [Link]

  • Jin, Y. (2022). The Role of Aβ in the Development of Alzheimer's Disease and its Mechanisms. E3S Web of Conferences, 356, 04018. [Link]

  • ResearchGate. (2016). Unusual CD spectra observed for peptides?. [Link]

  • Jang, H., et al. (2012). Probing Structural Features of Alzheimer's Amyloid-β Pores in Bilayers Using Site-Specific Amino Acid Substitutions. Biochemistry, 51(20), 4159–4168. [Link]

  • Zhang, Y., et al. (2019). Aβ42 fibril formation from predominantly oligomeric samples suggests a link between oligomer heterogeneity and fibril polymorphism. Interface focus, 9(4), 20190013. [Link]

  • Danielsson, J. (2006). NMR studies on interactions between the amyloid β peptide and selected molecules. Diva-portal.org. [Link]

Sources

Technical Guide: Amyloid Beta (1-28) Metal Ion Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Biophysical Characterization of A


(1-28) Metal Binding Properties
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary: The "Coordination Cassette"

The Amyloid beta (1-28) fragment [A


(1-28)] serves as the primary metal-coordination cassette  of the full-length Alzheimer's associated peptides (A

1-40/42). While the hydrophobic C-terminus (29-42) drives aggregation and fibrillization, the hydrophilic N-terminus (1-28) dictates metallochemistry , specifically the binding of Copper (Cu) and Zinc (Zn).

For drug development professionals, A


(1-28) is the critical model for screening metal-attenuating compounds (chelators/ionophores) because it retains the complete First Coordination Sphere of the native peptide while remaining soluble, allowing for precise solution-state NMR, EPR, and potentiometric studies without the interference of rapid precipitation.

Structural Basis of Coordination

The coordination geometry of A


(1-28) is highly plastic, governed by pH and metal ion identity. The peptide contains three Histidine residues (His6, His13, His14), one Tyrosine (Tyr10), and an N-terminal Aspartate (Asp1), which act as the primary ligands.
Copper (Cu) Coordination

Cu(II) binding is the most physiologically relevant due to its redox activity. The coordination environment shifts between two dominant species based on pH:

  • Component I (Low pH < 6.0): The Cu(II) is anchored by the N-terminal amine and the imidazole nitrogen of His6.

  • Component II (Physiological pH 7.4): This is the pathogenic species. The coordination sphere is a distorted square planar geometry (3N1O).[1]

    • Ligands: N-terminal amine (Asp1), Imidazole nitrogens of His6, His13, and His14.

    • Note: Recent EPR data suggests a dynamic equilibrium where the carboxylate of Asp1 or the amide backbone may participate, but the "3-His clamp" is the consensus for high-affinity binding.

Zinc (Zn) Coordination

Zn(II) plays a structural role, often inducing "amorphous" non-fibrillar aggregation.

  • Geometry: Tetrahedral or distorted trigonal bipyramidal.

  • Ligands: His6, His13, His14, and the carboxylate of Glu11 or Asp1.

  • Key Difference: Unlike Cu, Zn(II) is redox-inert and does not quench Tyr10 fluorescence via electron transfer, though it may alter quantum yield via conformational change.

Comparative Binding Data
ParameterCopper (Cu

)
Zinc (Zn

)
Primary Geometry Distorted Square Planar (3N1O)Tetrahedral / Trigonal Bipyramidal
Dissociation Constant (

)

M (Picomolar)*


M (Micromolar)
Key Ligands His6, His13, His14, Asp1 (N-term)His6, His13, His14, Glu11/Asp1
Redox Activity High (Fenton Chemistry)None (Redox Inert)
Tyr10 Fluorescence Strong Quenching (Paramagnetic)Minimal/Structural Change Only

*Note: Historical literature often cites micromolar


 for Cu due to the use of competing buffers (Tris/Glycine). Corrected measurements in non-coordinating buffers (HEPES/MOPS) reveal picomolar affinity.

Visualization: Coordination Dynamics & Redox Cycle

The following diagram illustrates the pH-dependent coordination shift and the subsequent ROS generation pathway catalyzed by the A


(1-28)-Cu complex.

Abeta_Metal_Coordination cluster_0 pH Dependent Coordination cluster_1 Redox Cycling (ROS Generation) CompI Component I (pH < 6.0) {N-term, His6} CompII Component II (pH 7.4) {His6, His13, His14, Asp1} CompI->CompII pH Increase Cu2_Ab Cu(II)-Aβ(1-28) (Resting State) CompII->Cu2_Ab Physiologically Active Cu1_Ab Cu(I)-Aβ(1-28) (Reduced State) Cu2_Ab->Cu1_Ab Reduction (+e-) Cu1_Ab->Cu2_Ab Oxidation (-e-) H2O2 H2O2 (Peroxide) Cu1_Ab->H2O2 Fenton Chemistry Reductant Ascorbate / GSH Reductant->Cu2_Ab O2 O2 (Oxygen) O2->Cu1_Ab Generates O2•- OH_Rad •OH (Hydroxyl Radical) H2O2->OH_Rad + Cu(I)

Caption: Figure 1. Transition from low-pH coordination (Component I) to the pathogenic physiological complex (Component II), fueling the Cu(II)/Cu(I) redox cycle that generates neurotoxic hydroxyl radicals.

Experimental Protocol: Tyr10 Fluorescence Quenching

Objective: Determine the apparent dissociation constant (


) of Cu(II) binding to A

(1-28).[2] Principle: A

(1-28) contains a single Tyrosine residue (Tyr10).[3] Upon binding paramagnetic Cu(II), the fluorescence of Tyr10 is quenched via static quenching or electron transfer. This provides a direct readout of saturation.
Reagents & Setup
  • Peptide Stock: Dissolve lyophilized A

    
    (1-28) in 10 mM NaOH (to prevent aggregation), then dilute into buffer.
    
  • Buffer: 50 mM HEPES, pH 7.4.

    • Critical: Do NOT use PBS (Phosphate precipitates Cu) or Tris (Tris coordinates Cu).

  • Metal Stock: CuCl

    
     or CuSO
    
    
    
    (standardized by ICP-MS).
  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent).

Workflow
  • Baseline: Prepare 5

    
    M A
    
    
    
    (1-28) in HEPES buffer. Equilibrate at 25°C for 10 mins.
  • Parameters:

    • Excitation: 275 nm (Tyr absorption).

    • Emission Scan: 290 nm – 350 nm (Peak approx. 305-310 nm).

    • Slit Width: 5 nm.

  • Titration:

    • Add Cu(II) aliquots (0.1 to 2.0 equivalents).

    • Mix by inversion (do not vortex vigorously) and incubate for 2 mins per point.

    • Record emission spectra at each point.

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) at 305 nm vs. [Cu]/[Peptide] ratio.
      
    • Fit data to a 1:1 binding model equation:

      
      
      
Validation Check (Self-Correcting Step)

If the curve does not plateau at 1:1 stoichiometry, check for:

  • Buffer Contamination: Trace metals in buffer can pre-saturate the peptide. Use Chelex-treated buffers.

  • Aggregation: If the signal drifts downward over time without Cu addition, the peptide is aggregating. Switch to fresh stock.

Implications for Drug Discovery

Understanding the A


(1-28) metallochemistry is pivotal for designing Metal-Protein Attenuating Compounds (MPACs)  like PBT2.
  • Affinity Targeting: A therapeutic chelator must have a

    
     for Cu(II) that is lower (tighter) than A
    
    
    
    (1-28) (
    
    
    M) to strip the metal, but higher (weaker) than essential metalloenzymes (e.g., SOD1,
    
    
    M) to avoid systemic toxicity.
  • Redox Silencing: Drugs should be screened not just for metal removal, but for the ability to form a ternary complex (Drug-Cu-A

    
    ) that arrests the redox cycle shown in Figure 1, effectively "capping" the catalytic center.
    

References

  • Faller, P., & Hureau, C. (2009).[4] Bioinorganic chemistry of copper and zinc ions coordinated to amyloid-β peptide.[4][5][6] Dalton Transactions, (7), 1080-1094.

  • Alies, B., et al. (2013). Molecular insights into the interaction of copper with the amyloid-β peptide of Alzheimer's disease.[1][3][7][8][9][10][11][12] Coordination Chemistry Reviews, 257(17-18), 2652-2667.

  • Atwood, C. S., et al. (1998).[13] Dramatic aggregation of Alzheimer abeta by Cu(II) is induced by conditions representing physiological acidosis.[4] Journal of Biological Chemistry, 273(21), 12817-12826.

  • Tougu, V., et al. (2011). High affinity copper binding to the amyloid-β peptide.[9] Journal of Neurochemistry, 118(6), 1015-1025.

  • Syme, C. D., et al. (2004). Copper binding to the amyloid-beta (Abeta) peptide associated with Alzheimer's disease: folding, coordination geometry, pH dependence, stoichiometry, and affinity of Abeta-(1-28).[4][14] Journal of Biological Chemistry, 279(18), 18169-18177.[14]

Sources

Neurotrophic Effects of Soluble Amyloid Beta (1-28): A Technical Guide to the "Trophic Paradox"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the neurotrophic properties of soluble Amyloid beta (1-28), structured for researchers and drug development professionals.

Executive Summary

The Paradigm Shift: For decades, the "Amyloid Cascade Hypothesis" positioned Amyloid beta (A


) solely as a neurotoxic pariah. However, a growing body of rigorous biochemical evidence suggests that A

—particularly its soluble, monomeric forms and N-terminal fragments like A

(1-28)—functions as a critical neuromodulator.

The 1-28 Specificity: Unlike the full-length A


(1-40/42), which contains the hydrophobic C-terminal domain responsible for rapid fibrillization and plaque formation, A

(1-28) retains the hydrophilic N-terminal signaling domain but lacks the aggregation engine. This makes A

(1-28) an indispensable pharmacological tool: it allows researchers to isolate and study the neurotrophic signal transduction of the amyloid peptide without the confounding variables of oligomeric toxicity.

Core Insight: At physiological concentrations (picomolar to low nanomolar), soluble A


 species activate the PI3K/Akt survival pathway , mimicking the action of growth factors like IGF-1. This guide details the mechanism, experimental evidence, and protocols for validating these effects.

Structural Biochemistry: Why 1-28?

To understand the function, we must first analyze the structure. The A


 peptide can be functionally bipartite:
DomainResiduesCharacteristicsFunction in A

(1-28)
N-Terminus 1–16Hydrophilic, Metal Binding (His6, His13, His14)Receptor Ligand : Interactions with surface receptors (e.g., IR, IGF-1R,

7nAChR).
Central Domain 17–21Hydrophobic (LVFFA)Self-Recognition : Critical for initial assembly, but insufficient for stable fibril formation in 1-28.
C-Terminus 29–42Highly Hydrophobic (Ile/Ala rich)Absent in 1-28 : This absence prevents the formation of toxic

-sheet rich fibrils.

Technical Implication: A


(1-28) remains soluble in aqueous media at physiological pH. It does not form the insoluble, Congo Red-positive fibrils characteristic of AD plaques, making it a "pure" ligand for studying surface receptor interactions.

Mechanisms of Neurotrophism[1]

The neurotrophic effect of A


(1-28) is not magic; it is a specific receptor-mediated signaling event. The consensus mechanism involves the "Insulin/IGF-1 Mimicry" pathway.
The Signaling Cascade

Soluble A


 monomers have been shown to bind to the Insulin Receptor (IR)  and Insulin-like Growth Factor-1 Receptor (IGF-1R) .[1] This binding triggers a canonical survival cascade:
  • Ligand Binding: A

    
    (1-28) binds to the extracellular domain of the receptor.
    
  • Auto-phosphorylation: The receptor tyrosine kinase domains auto-phosphorylate.

  • PI3K Activation: Recruitment of IRS-1 (Insulin Receptor Substrate 1) activates Phosphoinositide 3-kinase (PI3K).

  • Akt Phosphorylation: PI3K converts PIP2 to PIP3, recruiting Akt (Protein Kinase B) to the membrane, where it is phosphorylated.

  • Downstream Effects:

    • Survival: p-Akt inhibits BAD and Caspase-9 (anti-apoptotic).

    • Growth: p-Akt activates mTOR (protein synthesis/neurite outgrowth).

    • Neuroprotection: p-Akt inhibits GSK3

      
       (preventing Tau hyperphosphorylation).
      
Pathway Visualization

The following diagram maps the signal transduction pathway activated by soluble A


(1-28).

G Ab Soluble Aβ(1-28) Receptor IGF-1R / Insulin Receptor Ab->Receptor Ligand Binding PI3K PI3K Complex Receptor->PI3K Phosphorylation Akt Akt (PKB) PI3K->Akt PIP3 Recruitment GSK3 GSK3β (Inhibition) Akt->GSK3 Phosphorylation (Inactivation) mTOR mTOR Complex Akt->mTOR Activation Bcl2 Bcl-2 / BAD Akt->Bcl2 Regulation Survival Neuronal Survival (Anti-Apoptosis) GSK3->Survival Reduced Tau Phosphorylation Plasticity Neurite Outgrowth & Synaptic Plasticity mTOR->Plasticity Protein Synthesis Bcl2->Survival Block Apoptosis

Caption: Signal transduction of soluble A


(1-28) via the PI3K/Akt pathway, promoting survival and plasticity.

Experimental Evidence & Comparative Analysis

The seminal work by Whitson et al. (1989) first demonstrated that A


(1-28) enhances the survival of hippocampal neurons in vitro. This has been corroborated by modern studies showing that monomeric A

is essential for neuronal health, and its depletion can lead to neurodegeneration.
Comparative Effects of Angcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> Fragments[3]
FragmentAggregation StateToxicityTrophic EffectPrimary Utility
A

(1-16)
MonomerNoneModerateControl for N-terminal activity.
A

(1-28)
Monomer/Oligomer Negligible High Isolating trophic signaling.
A

(1-40)
Fibrils (Slow)ModerateMixedPhysiological baseline study.
A

(1-42)
Fibrils (Fast)HighHormetic*Disease modeling.

*Hormetic: Trophic at low concentrations (pM), toxic at high concentrations (


M).

Detailed Experimental Protocol

To replicate the neurotrophic effects of A


(1-28), strict adherence to preparation protocols is required to ensure the peptide remains monomeric and soluble.
Reagents and Preparation
  • Peptide: Synthetic A

    
    (1-28) (purity >95%).
    
  • Vehicle: Sterile, deionized water or 10mM Phosphate Buffer (pH 7.4). Note: Unlike 1-42, 1-28 does not require HFIP/DMSO for initial solubilization due to its higher hydrophilicity, but fresh preparation is critical.

  • Cell Model: Primary Rat Hippocampal Neurons (E18) or PC12 cells (differentiated).

Workflow: Neurite Outgrowth Assay
  • Reconstitution:

    • Dissolve lyophilized A

      
      (1-28) in sterile water to a stock concentration of 1 mM.
      
    • Vortex briefly and spin down. Do not sonicate (unless breaking aggregates is necessary, but 1-28 should be soluble).

    • Prepare working aliquots. Store at -80°C. Avoid freeze-thaw cycles.

  • Cell Culture & Treatment:

    • Seed cells at low density (

      
       cells/cm²) on Poly-L-Lysine coated coverslips.
      
    • Allow attachment (24 hours).

    • Change to serum-free Neurobasal medium + B27.

    • Treatment Group: Add A

      
      (1-28) to final concentration of 10 nM – 100 nM .
      
    • Control Group: Vehicle only.

    • Incubate for 48–72 hours.

  • Analysis:

    • Fix cells (4% Paraformaldehyde).[2]

    • Immunostain for MAP2 (dendrites) or

      
      III-Tubulin  (axons).
      
    • Quantification: Measure total neurite length and branch points per cell using ImageJ (NeuronJ plugin).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Lyophilized Aβ(1-28) Step2 Reconstitute (1mM in H2O) Step1->Step2 Step3 Dilute to Working Conc. (10-100 nM) Step2->Step3 Step4 Primary Hippocampal Neurons (E18) Step3->Step4 Add to Media Step5 Incubation (48-72 Hours) Step4->Step5 Step6 Fixation & Staining (MAP2 / βIII-Tubulin) Step5->Step6 Step7 Quantification (Neurite Length) Step6->Step7

Caption: Step-by-step experimental workflow for assessing A


(1-28) neurotrophic activity.

Therapeutic Implications

Understanding the trophic role of A


(1-28) and soluble A

monomers is critical for Alzheimer's drug development.
  • The Clearance Trap: Therapies that indiscriminately clear all forms of A

    
     (including monomeric forms) may inadvertently deprive neurons of a critical survival signal, potentially accelerating neurodegeneration or causing side effects like ARIA (Amyloid-Related Imaging Abnormalities).
    
  • Mimetics: A

    
    (1-28) serves as a template for designing neurotrophic mimetics . Small molecules or peptides that mimic the N-terminal receptor interaction without the C-terminal aggregation risk could serve as neuroprotective agents.
    
  • Biphasic Response: Drug developers must account for the biphasic dose-response curve. Efficacy assays must distinguish between the loss of toxicity (removing fibrils) and the maintenance of trophism (preserving monomers).

References

  • Whitson, J. S., Selkoe, D. J., & Cotman, C. W. (1989).[3] Amyloid beta protein enhances the survival of hippocampal neurons in vitro. Science, 243(4897), 1488-1490.[3] Link

  • Yankner, B. A., Duffy, L. K., & Kirschner, D. A. (1990).[3] Neurotrophic and neurotoxic effects of amyloid beta protein: reversal by tachykinin neuropeptides.[3] Science, 250(4978), 279-282.[3] Link

  • Giuffrida, M. L., et al. (2009).[3] Beta-amyloid monomers are neuroprotective.[3] Journal of Neuroscience, 29(34), 10582-10587.[3] Link

  • Parihar, M. S., & Brewer, G. J. (2010). Amyloid-β as a modulator of synaptic plasticity.[3][4] Journal of Alzheimer's Disease, 22(3), 741-763. Link

  • Kummer, M. P., & Heneka, M. T. (2014). Truncated and modified amyloid-beta species. Alzheimer's Research & Therapy, 6(3), 28. Link

Sources

Methodological & Application

Application Note & Protocol: Transmission Electron Microscopy of Amyloid Beta (1-28) Fibrils

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aggregation of Amyloid beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. The Aβ (1-28) fragment, a constituent of amyloid plaques, is known to be neurotoxic and readily forms fibrillar structures in vitro.[1][2] Visualizing the morphology of these fibrils is critical for understanding their formation and for evaluating the efficacy of potential therapeutic agents that aim to disrupt this process. Transmission Electron Microscopy (TEM) is an indispensable technique for the high-resolution imaging of these macromolecular assemblies.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and imaging of Aβ (1-28) fibrils using TEM.

The "Why": Causality in Aβ (1-28) Fibrillization

The Aβ (1-28) peptide is derived from the proteolytic cleavage of the amyloid precursor protein (APP).[5][6] Its propensity to misfold and self-assemble into β-sheet-rich fibrils is a central event in amyloid pathology.[7] The morphology of these fibrils, including their width, length, and helical periodicity, is influenced by various physicochemical factors such as pH, temperature, peptide concentration, and the presence of co-solvents. Understanding these relationships is crucial for designing reproducible experiments and interpreting TEM data in the context of disease mechanisms. For instance, early-stage oligomeric and protofibrillar species are considered to be the most neurotoxic, making their visualization and characterization particularly important.[8]

Experimental Workflow: From Monomer to Micrograph

A successful TEM analysis of Aβ (1-28) fibrils hinges on a systematic and well-controlled experimental pipeline. The following diagram outlines the key stages, from ensuring a monomeric starting material to acquiring high-quality images.

Aβ_TEM_Workflow cluster_preparation Sample Preparation cluster_analysis Imaging & Analysis Monomer Aβ (1-28) Monomerization (e.g., HFIP Treatment) Aggregation Fibril Aggregation (Incubation) Monomer->Aggregation Controlled Conditions Grid_Prep TEM Grid Preparation (Adsorption) Aggregation->Grid_Prep Staining Negative Staining Grid_Prep->Staining Imaging TEM Imaging Staining->Imaging Grid Loading Analysis Image Analysis (Morphometry) Imaging->Analysis

Caption: A streamlined workflow for the preparation and TEM analysis of Aβ (1-28) fibrils.

Detailed Protocols

Preparation of Monomeric Aβ (1-28)

Rationale: To ensure reproducible aggregation kinetics and fibril morphology, it is imperative to start with a homogenous, monomeric Aβ (1-28) solution, free from pre-existing seeds or oligomers.[9] Hexafluoroisopropanol (HFIP) is a potent solvent for disrupting β-sheet structures and dissolving Aβ peptides.[5][9]

Protocol:

  • Dissolution in HFIP: Dissolve lyophilized Aβ (1-28) peptide in 100% HFIP to a concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Incubation for Monomerization: Incubate the HFIP/peptide solution at room temperature for 1-2 hours.

  • Aliquoting and Solvent Evaporation: Aliquot the solution into low-adhesion microcentrifuge tubes. Evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum concentrator to form a thin peptide film.

  • Storage: Store the dried peptide films at -80°C until use.

In Vitro Fibril Aggregation

Rationale: The aggregation of Aβ (1-28) into fibrils is a time-dependent process that is sensitive to experimental conditions. The following protocol provides a general framework, which can be adapted to investigate the effects of different factors on fibrillization.

Protocol:

  • Resuspension: Resuspend the Aβ (1-28) peptide film in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a final concentration of 25-100 µM.

  • Incubation: Incubate the peptide solution at 37°C with gentle agitation (e.g., 200 rpm on an orbital shaker) to promote fibril formation.[10]

  • Time-course Monitoring: It is advisable to monitor the aggregation process over time using a Thioflavin T (ThT) fluorescence assay, which is sensitive to the formation of β-sheet structures.[11][12] Aliquots can be taken at various time points (e.g., 0, 6, 12, 24, 48 hours) for both ThT analysis and TEM imaging.

TEM Grid Preparation and Negative Staining

Rationale: Negative staining is a rapid and effective method for enhancing the contrast of biological macromolecules in the TEM.[13][14] The electron-dense stain surrounds the fibrils, allowing their morphology to be clearly visualized.

Protocol:

  • Grid Hydrophilization: To improve sample adsorption, glow discharge carbon-coated copper TEM grids (e.g., 300-400 mesh) for 30-60 seconds immediately before use.[14][15]

  • Sample Application: Place a 5-10 µL drop of the Aβ (1-28) fibril solution onto the carbon side of the grid and allow it to adsorb for 1-2 minutes.

  • Washing: Wick away the excess solution with filter paper. Wash the grid by floating it on a drop of deionized water for a few seconds. Repeat this step 2-3 times to remove buffer salts.

  • Staining: Apply a 5-10 µL drop of 2% (w/v) uranyl acetate to the grid for 30-90 seconds.[5]

  • Blotting and Drying: Carefully blot away the excess stain with filter paper, leaving a thin film of stain to embed the fibrils. Allow the grid to air dry completely before imaging.

TEM Imaging and Data Analysis

Imaging Parameters

Proper TEM settings are crucial for obtaining high-quality images of amyloid fibrils.

ParameterRecommended ValueRationale
Acceleration Voltage 80-120 kVProvides good contrast for negatively stained biological samples.[5]
Magnification 20,000x - 100,000xEnables clear visualization of individual fibril morphology.
Defocus -1.0 to -2.0 µmEnhances phase contrast, making the unstained portions of the fibrils more visible against the stain.
Electron Dose Low-dose conditionsMinimizes radiation damage to the specimen.
Morphometric Analysis

Quantitative analysis of TEM images can provide valuable data on fibril characteristics. Software such as ImageJ/Fiji can be used for these measurements.

  • Fibril Width and Length: Measure the dimensions of a statistically significant number of fibrils to determine their size distribution.

  • Periodicity: For twisted fibrils, measure the crossover distance of the helical repeats.

  • Polymorphism: Document the different morphological variants of fibrils present in the sample.[16]

Expected Results

TEM of Aβ (1-28) fibrils typically reveals long, unbranched filaments with a width of approximately 7-12 nm.[17] These fibrils often exhibit a twisted morphology, resulting from the helical arrangement of protofilaments. In addition to mature fibrils, smaller, oligomeric, and protofibrillar species may also be observed, particularly in the early stages of aggregation.[12]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Fibrils Observed Incomplete aggregation; Poor adsorption to the grid.Confirm aggregation with a ThT assay; Extend incubation time; Ensure grids are properly glow-discharged.[18]
Poor Image Contrast Inconsistent staining; Stain too thick or too thin.Optimize staining time and blotting technique.
Crystalline Artifacts Residual buffer salts.Increase the number and duration of the washing steps.
Fibril Clustering Sample concentration is too high.Dilute the fibril solution before applying it to the grid.

Advanced Technique: Cryo-Electron Microscopy (Cryo-EM)

For near-atomic resolution structural information, cryo-EM is a powerful alternative to negative staining.[3][19][20] In cryo-EM, the sample is flash-frozen in a thin layer of vitreous ice, preserving the fibrils in a near-native, hydrated state. This allows for three-dimensional reconstruction of the fibril structure, providing detailed insights into the arrangement of the Aβ peptides within the fibril core.[19][20]

Conclusion

Transmission electron microscopy is a fundamental and highly informative technique for the morphological characterization of Aβ (1-28) fibrils. The protocols and guidelines presented in this application note provide a comprehensive framework for obtaining high-quality, reproducible data. By carefully controlling the sample preparation and imaging parameters, researchers can gain critical insights into the structural aspects of Aβ aggregation, which is essential for advancing the development of diagnostics and therapeutics for Alzheimer's disease.

References

  • Gremer, L., et al. (2017). Fibril structure of amyloid-β(1-42) by cryo-electron microscopy. Science, 358(6359), 116-119. [Link]

  • Kollmer, M., et al. (2023). Cryo-EM Structures of Amyloid-β Fibrils from Alzheimer's Disease Mouse Models. bioRxiv. [Link]

  • Gremer, L., et al. (2017). Fibril structure of amyloid-β(1-42) by cryo-electron microscopy. PubMed. [Link]

  • Lutter, L., et al. (2025). Cryo-EM studies of amyloid-β fibrils from human and murine brains carrying the Uppsala APP mutation (Δ690-695). Acta Neuropathologica Communications, 13(1), 209. [Link]

  • Squires, A. M., & MacPhee, C. E. (2011). Transmission electron microscopy of amyloid fibrils. Methods in Molecular Biology, 752, 197-214. [Link]

  • Kollmer, M., et al. (2023). Cryo-EM Structures of Amyloid-β Fibrils from Alzheimer's Disease Mouse Models. bioRxiv. [Link]

  • Yankner, B. A., et al. (1989). Neurotoxicity of a fragment of the amyloid precursor associated with Alzheimer's disease. Science, 245(4916), 417-420. [Link]

  • Psonis, J. J., et al. (2025). Ex situ and in situ demonstration of amyloid fibrils for confirmation of amyloidosis using transmission electron microscopy. Amyloid, 32(1), 59-67. [Link]

  • McMahon, H. Negative-staining protocol for EM. Harvey McMahon lab. [Link]

  • Mui, J. Negative Staining. Facility for Electron Microscopy Research - McGill University. [Link]

  • Squires, A. M., & MacPhee, C. E. (2011). Transmission Electron Microscopy of Amyloid Fibrils. Springer Nature Experiments. [Link]

  • Karr, J. W., & Szalai, V. A. (2008). Exploring the reactions of β-Amyloid (Aβ) peptide 1-28 with Al III and Fe III. Inorganica Chimica Acta, 361(6), 1695-1700. [Link]

  • Ryzhikova, A., et al. (2020). Structural Features of Amyloid Fibrils Formed from the Full-Length and Truncated Forms of Beta-2-Microglobulin Probed by Fluorescent Dye Thioflavin T. International Journal of Molecular Sciences, 21(21), 8239. [Link]

  • Coles, M., et al. (1997). Solution Structure Model of Residues 1-28 of the Amyloid β-Peptide When Bound to Micelles. Biochemistry, 36(49), 15291-15302. [Link]

  • Chen, J., et al. (2009). Measurement of amyloid fibril mass-per-length by tilted-beam transmission electron microscopy. Proceedings of the National Academy of Sciences, 106(48), 20256-20261. [Link]

  • da Silva, E. G., et al. (2021). Comparison of Aβ (1-40, 1-28, 11-22, and 29-40) aggregation processes and inhibition of toxic species generated in early stages of aggregation by a water-soluble ruthenium complex. Journal of Inorganic Biochemistry, 214, 111314. [Link]

  • Acumen Pharmaceuticals. (2023). Protocol for the preparation of stable monomeric amyloid β. [Link]

  • Selkoe, D. J., et al. (2006). Amyloid-β protein aggregation-regulating factors and uses thereof.
  • Goldsbury, C., et al. (2011). Amyloid Structure and Assembly: Insights from Scanning Transmission Electron Microscopy. Journal of Structural Biology, 173(1), 1-13. [Link]

  • Jan, A., et al. (2012). Dendrimers reduce toxicity of Aβ 1-28 peptide during aggregation and accelerate fibril formation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(10), 1691-1700. [Link]

  • ResearchGate. (2017). How to prepare amyloid beta 1-42 peptide aggregation & Precaution to be taken. [Link]

  • ResearchGate. (n.d.). TEM images of amyloid fibrils. Bright-field images of negatively... [Link]

  • Ruiz-Pesenti, L., et al. (2024). Imaging Aβ aggregation by liquid-phase transmission electron microscopy. bioRxiv. [Link]

  • ResearchGate. (2016). Why I can't form amyloid beta fibrils?. [Link]

  • Stevenson, J. M., et al. (2019). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system. Organic & Biomolecular Chemistry, 17(1), 135-140. [Link]

  • Sachse, C., et al. (2008). Paired β-sheet structure of an Aβ(1-40) amyloid fibril revealed by electron microscopy. Journal of Molecular Biology, 382(2), 482-490. [Link]

Sources

Troubleshooting & Optimization

Controlling polymorphism in Amyloid beta (1-28) fibril formation

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for Amyloid Beta (1-28) Fibril Formation is now active.

Status: Online | Tier: Advanced Research Support Subject: Precision Control of Amyloid Beta (1-28) Fibril Morphology and Kinetics

Welcome to the Aβ(1-28) Technical Support Hub. Unlike the full-length Aβ(1-40/42), the (1-28) fragment is hydrophilic and lacks the C-terminal hydrophobic transmembrane domain. Consequently, its aggregation is strictly governed by electrostatic interactions and pH-dependent protonation of Histidine residues (His6, His13, His14) .

This guide treats your experiment as a controllable engineering process. Follow these modules to select and maintain specific fibril polymorphs.

⚡ Quick Status Check: Why is my experiment failing?
  • Issue: No lag phase/Immediate aggregation.

    • Diagnosis: Pre-seeded sample.[1] You failed to remove pre-existing aggregates.[2]

    • Fix: See Module 1 (Monomerization) .

  • Issue: No aggregation at pH 7.4.

    • Diagnosis: Normal behavior. Aβ(1-28) is stable/soluble at neutral pH without seeds or metal ions.

    • Fix: See Module 2 (The pH Switch) .

  • Issue: High variability between replicates.[1]

    • Diagnosis: Stochastic nucleation due to inconsistent agitation or air-water interface surface area.

    • Fix: See Module 3 (Physical Parameters) .

Module 1: Sample Preparation (The Clean Slate)

Objective: Erase "structural memory" to ensure every experiment starts from an identical monomeric state. The Science: Lyophilized peptides often contain pre-formed oligomers (seeds). If not removed, these seeds bypass the nucleation phase, causing uncontrolled polymorphism.

Protocol: The NaOH "Reset" (Recommended over HFIP)

Why NaOH? HFIP promotes α-helical structure which can dry into films that retain seed-competent intermediates. NaOH (high pH) forces electrostatic repulsion between ionized side chains, effectively dissociating aggregates.

Step-by-Step:

  • Solubilization: Dissolve lyophilized Aβ(1-28) in 10 mM NaOH to a concentration of ~0.5–1.0 mg/mL.

    • Critical: Do not vortex vigorously; this induces shear stress.

  • Sonication: Sonicate in a water bath for 1 min (on ice) to break remaining clusters.

  • Filtration: Pass through a 0.22 µm syringe filter (low protein binding, e.g., PVDF) to remove dust and large amorphous aggregates.

  • Quantification: Measure concentration via UV absorbance at 280 nm (

    
     due to Tyrosine-10).
    
  • Storage: Use immediately or flash freeze in liquid nitrogen. Never store at 4°C.

Module 2: The pH Switch (Selecting the Polymorph)

Objective: Select the fibril structure by manipulating the protonation state of the Histidine triad.

Mechanism:

  • pH < 6.0 (Acidic): His6, His13, and His14 are protonated (

    
     charge). This alters the charge distribution, destabilizing the random coil/PPII helix and driving the formation of antiparallel 
    
    
    
    -sheet fibrils
    .
  • pH > 6.5 (Neutral): Histidines are deprotonated (neutral). The peptide is highly soluble. Aggregation here requires Zinc (

    
    )  bridging or high concentrations to force parallel  or amorphous structures.
    
Workflow Diagram: The Polymorphism Decision Tree

ABeta_Polymorphism Start Monomeric Aβ(1-28) (NaOH Treated) Decision Select Condition Start->Decision Path_Acid Acidic Buffer (pH 2-4) (e.g., HCl / Acetate) Decision->Path_Acid Protonate His+ Path_Neutral Neutral Buffer (pH 7.4) (PBS / HEPES) Decision->Path_Neutral Deprotonate His Result_Acid FAST Aggregation Antiparallel β-sheet Fibrils ThT Positive Path_Acid->Result_Acid Spontaneous Nucleation Result_Neutral_Stable Stable Monomer/Oligomer (No Fibrils) Path_Neutral->Result_Neutral_Stable Standard Condition Action_Zn Add Zn²⁺ or Cu²⁺ Result_Neutral_Stable->Action_Zn Induction Result_Neutral_Agg Amorphous Aggregates or Metal-Induced Oligomers Action_Zn->Result_Neutral_Agg Metal Bridging

Caption: Determining Aβ(1-28) fate via pH control. Acidic conditions drive spontaneous fibrillation, while neutral conditions require metal ion co-factors.

Table 1: Conditions vs. Resulting Morphology
ParameterPolymorph A (Acidic Fibrils) Polymorph B (Neutral Aggregates)
pH Condition pH 2.0 – 4.0pH 7.4
Buffer 10-50 mM HCl or Acetate50 mM Phosphate (PBS)
Inducer None (Spontaneous)

(20–50 µM)
Kinetics Fast (

< 2 hours)
Slow / Non-existent without Metal
Structure Antiparallel

-sheet
Amorphous / Oligomeric
ThT Signal High FluorescenceLow / Variable
Module 3: Physical Stress (Fine-Tuning)

Objective: Control fibril bundling and twist using shear force.

  • Quiescent (No Shaking): Promotes long, straight, unbranched fibrils. Nucleation is slower, lag phase is longer.

  • Agitated (Orbital Shaking/Stirring): Promotes fragmentation (secondary nucleation). Resulting fibrils are often shorter, more twisted, and bundled.

    • Recommendation: For reproducible kinetic assays (ThT), use Quiescent conditions to minimize the stochastic effect of the air-water interface, unless you are specifically studying fragmentation.

Module 4: Characterization & Validation

Objective: Prove you formed the correct polymorph.

1. Thioflavin T (ThT) Fluorescence Assay
  • Protocol: 20 µM Aβ(1-28) + 10 µM ThT. Ex: 440nm, Em: 480nm.

  • Validation:

    • Polymorph A (Acidic): Sigmoidal curve.[3]

    • Polymorph B (Neutral): Flat line (unless metal induced).

    • Troubleshooting: If signal decreases after plateau, fibrils may be precipitating out of the light path or bundling excessively.

2. Circular Dichroism (CD) Spectroscopy

This is the gold standard for distinguishing the secondary structure.

  • Monomer (Start): Strong negative band near 198 nm (Random Coil / PPII Helix).

  • Fibril (End - Acidic): Negative band shifts to ~216-218 nm (Typical

    
    -sheet).
    
  • Self-Check: If your T=0 sample shows a 216nm dip, your monomerization (Module 1) failed.

Frequently Asked Questions (FAQ)

Q: Can I seed Aβ(1-28) with Aβ(1-42) seeds? A: Cross-seeding is inefficient. The structural mismatch between the C-terminus of 42 and the truncated 28 prevents efficient template locking. Always use homologous seeds (sonicated pre-formed 1-28 fibrils) to accelerate kinetics.

Q: My peptide precipitates immediately upon adding buffer. Why? A: You likely passed through the Isoelectric Point (pI) too slowly. The pI of Aβ is roughly 5.5. If you move from pH 12 (NaOH) to pH 2 (HCl), mix rapidly to jump over the pI. If you linger at pH 5-6, the peptide has net zero charge and precipitates instantly.

Q: Why do I see a "Polyproline II" signal in my monomer CD? A: This is correct for Aβ(1-28). Unlike a true random coil, the monomeric form at acidic pH adopts a Polyproline II (PPII) helix conformation. This is a distinct, metastable state that precedes


-sheet formation.

Q: How do I store the fibrils? A: Do not freeze fibrils; ice crystals shear the structures. Store at 4°C for short term (days). For long term, you must accept that morphology will evolve (ripening). It is always better to store monomers (frozen/lyophilized) and grow fresh fibrils.

References
  • pH-Induced Aggreg

    • Perálvarez-Marín, A., et al. (2008).[4] Time-resolved infrared spectroscopy of pH-induced aggregation of the Alzheimer Abeta(1-28) peptide. Journal of Molecular Biology.

  • Histidine Proton

    • Kozin, S. A., et al. (2016).
  • Polyproline II Conform

    • Eker, F., et al. (2004). Abeta(1-28) Fragment of the Amyloid Peptide Predominantly Adopts a Polyproline II Conformation in an Acidic Solution. Biochemistry.
  • Agit

    • Petkova, A. T., et al. (2005).[5] Self-propagating, molecular-level polymorphism in Alzheimer's beta-amyloid fibrils. Science.

  • General Aβ Solubiliz

    • Ryan, T. M., et al. (2013).[2] Ammonium hydroxide treatment of Aβ produces an aggregate-free solution suitable for inter-laboratory comparison. PeerJ.

End of Technical Guide. For further assistance, verify your buffer pH and peptide concentration before contacting support.

Sources

Technical Support Center: Aggregation of Amyloid Beta (1-28) - The Influence of pH and Temperature

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the aggregation of Amyloid beta (1-28) [Aβ(1-28)]. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges associated with studying the impact of pH and temperature on Aβ(1-28) aggregation. Our goal is to enhance the reproducibility and reliability of your experimental findings.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the study of Aβ(1-28) aggregation, with a focus on the roles of pH and temperature.

Q1: My Thioflavin T (ThT) assay results show significant variability between replicates when studying Aβ(1-28) aggregation. What are the likely causes and how can I improve reproducibility?

A1: High variability in ThT assays is a common challenge in studying amyloid aggregation and often stems from the stochastic nature of the initial nucleation phase.[1] Here are the primary contributing factors and solutions:

  • Incomplete Monomerization of Aβ(1-28): The presence of pre-existing seeds or small oligomers in your starting peptide solution can dramatically accelerate aggregation, leading to inconsistent lag times.[1][2] It is crucial to begin with a homogenous, monomeric peptide solution.

    • Troubleshooting: Before starting any aggregation experiment, ensure your Aβ(1-28) peptide is fully monomerized. A common and effective method is to dissolve the lyophilized peptide in hexafluoroisopropanol (HFIP), which breaks down pre-formed aggregates. The HFIP is then evaporated, and the resulting peptide film is reconstituted in a suitable buffer.[3]

  • Peptide Concentration Errors: The kinetics of aggregation are highly dependent on the Aβ monomer concentration.[1] Even minor pipetting inaccuracies can lead to significant differences in aggregation profiles.

    • Troubleshooting: Use calibrated pipettes and low-binding pipette tips to minimize errors. Prepare a master mix of your Aβ(1-28) solution to ensure concentration uniformity across all replicates.

  • Surface Interactions: Aβ peptides can adhere to the surfaces of microplates and pipette tips, which can influence nucleation and lead to inconsistent results.[1]

    • Troubleshooting: Utilize low-protein-binding microplates and pipette tips for all experiments.

  • Stochastic Nucleation: The formation of a critical nucleus for aggregation is an inherently random event, which can result in considerable variation in the lag phase between seemingly identical samples.[1]

    • Troubleshooting: While you cannot eliminate the stochastic nature of nucleation, you can minimize its impact by increasing the number of replicates for each condition. This will improve the statistical power of your data.

Q2: I'm not observing any Aβ(1-28) aggregation in my assay. What could be the problem?

A2: A lack of aggregation can be due to several factors, ranging from peptide quality to experimental setup:

  • Peptide Quality: The quality of the synthetic Aβ(1-28) peptide is critical. The presence of modifications or impurities can inhibit aggregation.

    • Troubleshooting: Always source high-quality, purified Aβ(1-28) from a reputable supplier. Confirm the peptide's identity and purity via mass spectrometry and HPLC.

  • Inappropriate pH or Temperature: Aβ(1-28) aggregation is highly sensitive to pH and temperature.

    • Troubleshooting: Ensure your buffer pH is within the optimal range for aggregation. Acidic pH, approaching the isoelectric point (pI) of Aβ (around 5.3), generally promotes aggregation.[4] Also, confirm that the incubation temperature is appropriate; higher temperatures typically accelerate fibril formation.[5][6]

  • Insufficient Incubation Time: The aggregation of Aβ(1-28) is a time-dependent process.

    • Troubleshooting: Extend the incubation time of your assay. It is advisable to run a preliminary time-course experiment to determine the kinetics of aggregation under your specific conditions.

  • Low Peptide Concentration: Aggregation is concentration-dependent. If the concentration of Aβ(1-28) is too low, the lag phase may be significantly prolonged, or aggregation may not occur within the timeframe of your experiment.

    • Troubleshooting: Increase the concentration of Aβ(1-28) in your assay. Typical concentrations for in vitro aggregation assays range from 10 to 100 µM.

Q3: How does pH specifically influence the aggregation of Aβ(1-28)?

A3: The pH of the solution plays a critical role in Aβ(1-28) aggregation primarily by altering the peptide's net charge and conformational state.

  • Proximity to the Isoelectric Point (pI): The pI of Aβ peptides is approximately 5.3.[4] At a pH close to the pI, the net charge of the peptide is close to zero, which reduces electrostatic repulsion between monomers and promotes self-association and aggregation.[4]

  • Protonation of Histidine Residues: The Aβ sequence contains histidine residues (His6, His13, and His14) that have pKa values around 6.7 in the monomeric state.[4] As the pH decreases from neutral to acidic, these histidine residues become protonated, leading to a more neutral overall charge, which can facilitate aggregation.[4][7]

  • Conformational Changes: Acidic pH can induce conformational changes in Aβ peptides, promoting the formation of β-sheet structures, which are the hallmark of amyloid fibrils.[8] Studies have shown that acidic conditions can lead to the formation of more toxic fibril species.[9][10]

Q4: What is the expected effect of increasing temperature on Aβ(1-28) aggregation?

A4: Increasing the temperature generally accelerates the aggregation of Aβ(1-28).

  • Increased Molecular Motion: Higher temperatures increase the kinetic energy of the peptide monomers, leading to more frequent collisions and a higher probability of productive interactions that lead to nucleation and fibril elongation.

  • Conformational Changes: Temperature can influence the secondary structure of Aβ peptides. Thermal treatment can promote a transition from α-helical or random coil structures to β-sheet conformations.[11]

  • Accelerated Fibril Formation: Studies have demonstrated a clear temperature-dependent increase in the rate of fibril formation for amyloid peptides.[5][6][12] The lag time for aggregation typically decreases as the temperature increases within a physiological range.[13]

Section 2: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments used to study the effects of pH and temperature on Aβ(1-28) aggregation.

Protocol: Preparation of Monomeric Aβ(1-28)

Objective: To prepare a homogenous, seed-free solution of monomeric Aβ(1-28) for reproducible aggregation assays.

Materials:

  • Lyophilized Aβ(1-28) peptide

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Low-protein-binding microcentrifuge tubes

  • SpeedVac or nitrogen stream

  • Appropriate experimental buffer (e.g., phosphate buffer at desired pH)

Procedure:

  • Dissolution in HFIP: Carefully weigh the lyophilized Aβ(1-28) peptide and dissolve it in HFIP to a concentration of 1 mg/mL in a low-protein-binding microcentrifuge tube. HFIP is a strong disaggregating solvent that will break down any pre-existing peptide aggregates.[3]

  • Incubation: Incubate the solution at room temperature for 1-2 hours with occasional vortexing to ensure complete dissolution.

  • Aliquoting: Aliquot the Aβ(1-28)/HFIP solution into smaller volumes in low-protein-binding microcentrifuge tubes. This will allow you to use a fresh aliquot for each experiment, minimizing freeze-thaw cycles of the reconstituted peptide.

  • HFIP Evaporation: Evaporate the HFIP from the aliquots using a SpeedVac or a gentle stream of nitrogen gas. This will leave a thin peptide film at the bottom of the tube.

  • Storage: Store the dried peptide films at -20°C or -80°C until use.

  • Reconstitution: Immediately before use, reconstitute the dried peptide film in your desired experimental buffer (e.g., 10 mM phosphate buffer, pH 7.4, or an acidic buffer for specific experiments) to the desired stock concentration. Gently vortex and sonicate briefly in a water bath to ensure complete dissolution.

Protocol: Thioflavin T (ThT) Aggregation Assay

Objective: To monitor the kinetics of Aβ(1-28) fibril formation in real-time using the fluorescent dye Thioflavin T.

Materials:

  • Monomeric Aβ(1-28) stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)

  • Experimental buffer at various pH values

  • Low-binding, black, clear-bottom 96-well microplate

  • Plate-reading fluorometer with excitation at ~440 nm and emission at ~480 nm

Procedure:

  • Prepare Reaction Mix: In a low-protein-binding tube, prepare the reaction mixture containing the Aβ(1-28) peptide at the final desired concentration (e.g., 25 µM) and ThT at a final concentration of 10-20 µM in the appropriate experimental buffer. Prepare a sufficient volume for all replicates.

  • Load the Plate: Pipette the reaction mixture into the wells of the 96-well plate. Include control wells containing the buffer and ThT without the peptide to measure background fluorescence.

  • Incubation and Measurement: Place the plate in the fluorometer pre-heated to the desired temperature (e.g., 37°C). Set the instrument to take fluorescence readings at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (typically 24-48 hours). It is recommended to include shaking between reads to promote aggregation.

  • Data Analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine key kinetic parameters such as the lag time (t_lag), the apparent growth rate constant (k_app), and the maximum fluorescence intensity (F_max).

Protocol: Characterization of Aβ(1-28) Aggregates by Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of Aβ(1-28) aggregates formed under different pH and temperature conditions.

Materials:

  • Aβ(1-28) aggregate samples from the aggregation assay

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)

  • Ultrapure water

  • Filter paper

Procedure:

  • Sample Application: Apply a small aliquot (e.g., 5 µL) of the Aβ(1-28) aggregate solution onto the surface of a TEM grid. Allow the sample to adsorb for 1-2 minutes.

  • Washing: Gently blot the excess liquid from the edge of the grid with filter paper. Wash the grid by floating it on a drop of ultrapure water for a few seconds. Repeat this washing step twice.

  • Staining: Float the grid on a drop of the negative stain solution for 30-60 seconds.

  • Drying: Blot the excess stain with filter paper and allow the grid to air-dry completely.

  • Imaging: Examine the grid using a transmission electron microscope to visualize the morphology of the Aβ(1-28) aggregates.[14][15][16]

Section 3: Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the expected qualitative effects of pH and temperature on the aggregation kinetics of Aβ(1-28) as monitored by a ThT assay.

ParameterConditionExpected Effect on Aggregation KineticsRationale
pH Acidic (e.g., pH 5.0-6.0)Shorter lag time, faster aggregation rateCloser to the isoelectric point of Aβ, reducing electrostatic repulsion.[4]
Neutral (e.g., pH 7.4)Longer lag time, slower aggregation rateIncreased net negative charge leads to greater electrostatic repulsion between monomers.
Temperature Increased (e.g., 37°C to 42°C)Shorter lag time, faster aggregation rateIncreased molecular motion and promotion of β-sheet formation.[5][6][11][13]
Decreased (e.g., room temperature)Longer lag time, slower aggregation rateReduced kinetic energy of monomers.
Experimental Workflow and Logic Diagrams

The following diagrams, generated using DOT language, illustrate key experimental workflows.

ExperimentalWorkflow cluster_prep Peptide Preparation cluster_assay Aggregation Assay cluster_analysis Analysis Prep1 Lyophilized Aβ(1-28) Prep2 Dissolve in HFIP Prep1->Prep2 Prep3 Evaporate HFIP Prep2->Prep3 Prep4 Reconstitute in Buffer Prep3->Prep4 Assay1 Incubate at controlled pH and Temperature Prep4->Assay1 Assay2 Monitor with ThT Assay Assay1->Assay2 Analysis1 TEM Imaging Assay1->Analysis1 Morphology Analysis2 DLS Analysis Assay1->Analysis2 Size Distribution Analysis3 Kinetic Analysis Assay2->Analysis3 Aggregation Rate

Caption: Workflow for studying Aβ(1-28) aggregation.

TroubleshootingLogic Start Problem: High Variability in ThT Assay Q1 Is Aβ(1-28) fully monomerized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are pipetting and plate loading consistent? A1_Yes->Q2 Sol1 Solution: Use HFIP pre-treatment protocol. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the microplate of good quality? A2_Yes->Q3 Sol2 Solution: Use low-binding tips and master mixes. A2_No->Sol2 A3_No No Q3->A3_No Sol3 Solution: Use low-protein-binding plates. A3_No->Sol3

Caption: Troubleshooting logic for ThT assay variability.

References

  • Meisl, G., et al. (2020). pH Dependence of Amyloid‐β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes. Angewandte Chemie International Edition, 59(26), 10486-10492. [Link]

  • Kuo, Y. M., et al. (2001). Acidic pH promotes the formation of toxic fibrils from beta-amyloid peptide. Brain Research, 893(1-2), 287-291. [Link]

  • Xue, W. F., et al. (2009). pH-induced molecular shedding drives the formation of amyloid fibril-derived oligomers. Proceedings of the National Academy of Sciences, 106(47), 19838-19843. [Link]

  • LeVine, H. (1999). Thioflavin T spectroscopic assay. Methods in Enzymology, 309, 274-284. [Link]

  • Mahmoudi, M., et al. (2012). Physiological Temperature Has a Crucial Role in Amyloid Beta in the Absence and Presence of Hydrophobic and Hydrophilic Nanoparticles. ACS Chemical Neuroscience, 3(12), 1017-1022. [Link]

  • Kuo, Y. M., et al. (2001). Acidic pH promotes the formation of toxic fibrils from β-amyloid peptide. Brain Research, 893(1-2), 287-291. [Link]

  • Arosio, P., et al. (2015). Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them. Frontiers in Neurology, 6, 24. [Link]

  • Wang, Z., et al. (2022). Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. The Journal of Physical Chemistry Letters, 13(29), 6726-6732. [Link]

  • Sahoo, B., et al. (2020). The effect of temperature on the fibril formation of Aβ42. ResearchGate. [Link]

  • Ly, N. T., et al. (2018). Effect of pH on Aβ42 Monomer and Fibril-like Oligomers-Decoding in Silico of the Roles of pK Values of Charged Residues. The Journal of Physical Chemistry B, 122(21), 5519-5530. [Link]

  • Barz, B., et al. (2010). pH Effects on the Conformational Preferences of Amyloid β‐Peptide (1–40) in HFIP Aqueous Solution by NMR Spectroscopy. ChemBioChem, 11(11), 1519-1522. [Link]

  • Chen, Y., et al. (2020). Elevated temperatures accelerate the formation of toxic amyloid fibrils of hen egg‐white lysozyme. Food Science & Nutrition, 8(10), 5468-5477. [Link]

  • Saini, J., et al. (2015). In vitro fibrillization of Alzheimer's amyloid-β peptide (1-42). AIP Advances, 5(5), 057123. [Link]

  • Lomakin, A., et al. (1997). Temperature dependence of amyloid ¡-protein fibrillization. Proceedings of the National Academy of Sciences, 94(15), 7942-7947. [Link]

  • Dong, X., et al. (2003). Secondary Conformations and Temperature Effect on Structural Transformation of Amyloid β(1–28),(1–40) and (1–42) Peptides. Journal of Biomolecular Structure and Dynamics, 20(5), 595-601. [Link]

  • Fezoui, Y., et al. (2000). A standardized and biocompatible preparation of aggregate-free amyloid beta peptide for biophysical and biological studies of Alzheimer's disease. Amyloid, 7(3), 166-178. [Link]

  • Whalen, L. M., et al. (2011). Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates. Journal of Nanobiotechnology, 9, 58. [Link]

  • Characterization of amyloid‐beta species. (a) Transmission electron... - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

  • Whalen, L. M., et al. (2011). Transmission electron microscopy characterization of fluorescently labelled amyloid β 1-40 and α-synuclein aggregates. Journal of Nanobiotechnology, 9, 58. [Link]

  • Aggregation of Aβ1–42 at different temperatures. ThT kinetic assays... - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide to the Interaction of Aβ(1-28) with Diverse Lipid Membrane Compositions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides in the brain.[1] The interaction of Aβ peptides with neuronal cell membranes is considered a pivotal and early event in the disease's pathogenesis, triggering a cascade of neurotoxic events including membrane disruption, ion dyshomeostasis, and eventual cell death.[2][3][4] The Aβ(1-28) fragment is of particular interest as it encompasses both the N-terminal hydrophilic region and a significant portion of the hydrophobic core of the full-length peptide, making it a crucial player in membrane interactions.[5][6] This guide provides an in-depth comparison of how varying lipid compositions within model membranes modulate the binding, conformational changes, and disruptive potential of Aβ(1-28), offering field-proven insights for researchers in neurobiology and drug development.

Core Mechanisms of Aβ-Membrane Interaction

The interaction between Aβ peptides and lipid bilayers is not a single event but a multi-step process governed by a combination of electrostatic and hydrophobic forces. This process fundamentally alters both the peptide's structure and the membrane's integrity.

  • Initial Electrostatic Adsorption: The process often begins with the electrostatic attraction between positively charged amino acid residues in the Aβ peptide (such as Lysine-28) and negatively charged lipid headgroups.[6][7][8][9] This initial tethering concentrates the peptide at the membrane surface.

  • Hydrophobic Insertion & Conformational Shift: Following initial binding, the hydrophobic C-terminal portion of the peptide inserts into the nonpolar acyl chain region of the bilayer.[5][7] This interaction with the amphipathic membrane environment induces a significant conformational change in the peptide, typically from a disordered random coil to a β-sheet-rich structure.[1][8][10] This structural transition is a critical prerequisite for aggregation.

  • Aggregation and Membrane Disruption: Once seeded on the 2D membrane surface, Aβ monomers rapidly aggregate into toxic oligomers and protofibrils. These aggregates disrupt the membrane's physical properties and barrier function through several proposed mechanisms, including the formation of ion-permeable pores, a detergent-like extraction of lipids (the "carpet" model), and induction of significant membrane thinning and defects.[2][11][12][13]

Abeta_Membrane_Interaction cluster_solution Aqueous Environment cluster_membrane Lipid Bilayer cluster_disruption Consequences Abeta_Sol Aβ Monomer (Random Coil) Adsorbed Surface Adsorption (β-sheet transition) Abeta_Sol->Adsorbed 1. Electrostatic Attraction Membrane Inserted Hydrophobic Insertion Adsorbed->Inserted 2. Hydrophobic Partitioning Aggregate Oligomer/Fibril Formation Inserted->Aggregate 3. Surface-Catalyzed Aggregation Pore Pore Formation Aggregate->Pore 4a. Channel Formation Disruption Membrane Destabilization Aggregate->Disruption 4b. Lipid Extraction

Caption: General mechanism of Aβ interaction with lipid membranes.

Comparative Analysis: The Influence of Lipid Headgroups and Membrane Composition

The specific lipid composition of a membrane profoundly dictates the affinity and pathological consequences of its interaction with Aβ(1-28). Neuronal membranes are complex mosaics of lipids, and subtle changes in this composition can either accelerate or mitigate Aβ-induced toxicity.

Anionic vs. Zwitterionic Phospholipids

The net charge of the membrane surface is a primary determinant of Aβ binding.

  • Anionic Lipids (e.g., Phosphatidylserine - PS, Phosphatidylglycerol - PG): Membranes containing anionic lipids exhibit a strong electrostatic attraction for Aβ peptides.[1][6] This enhanced binding acts as a crucial first step, effectively increasing the local concentration of the peptide on the membrane surface and dramatically accelerating its aggregation into toxic β-sheet structures.[9] Molecular dynamics simulations and experimental data point to this electrostatic anchoring as a rate-limiting step for subsequent membrane disruption.[7]

  • Zwitterionic Lipids (e.g., Phosphatidylcholine - PC): In contrast, membranes composed primarily of neutral or zwitterionic lipids like PC show significantly weaker interactions with Aβ.[14] Studies indicate that Aβ(1-28) interacts more superficially with these membranes, primarily with the polar headgroup region, leading to less pronounced conformational changes and slower aggregation kinetics.[5]

The Crucial Role of Ganglioside GM1

Gangliosides, particularly GM1, are sialic acid-containing glycosphingolipids highly abundant in neuronal membranes and are now understood to be critical players in AD pathology.

  • Seeding and Nucleation: GM1 acts as a high-affinity binding site, effectively serving as an endogenous "seed" for Aβ aggregation.[10][15][16] The interaction is specific, primarily involving the N-terminal region (residues 13-17) of the Aβ peptide.[16]

  • Conformational Conversion: Upon binding to GM1 clusters, which are often localized in lipid raft microdomains, Aβ undergoes a potent conformational transition to a β-sheet structure, priming it for fibrillogenesis.[10][17] This GM1-induced conversion is significantly more efficient than that observed on simple phospholipid bilayers.

The Modulatory Effect of Cholesterol

Cholesterol is an essential component for maintaining the structural integrity and fluidity of neuronal membranes, and its role in Aβ interaction is multifaceted and complex.

  • Indirect Modulation: Cholesterol can indirectly promote the Aβ-GM1 interaction. It alters the conformation and clustering of GM1 within the membrane, making the ganglioside's sugar headgroups more accessible for Aβ binding.[18][19]

  • Direct Interaction and Aggregation: Beyond its structural role, cholesterol can directly interact with Aβ peptides, accelerating their self-assembly and promoting the formation of toxic, ion-permeable amyloid pores.[20][21][22]

  • Membrane Fluidity: Cholesterol influences membrane fluidity, which in turn affects Aβ's ability to insert into and disrupt the bilayer.[11][21] Aβ has been shown to decrease the fluidity of membranes, an effect that is most pronounced in cholesterol-rich environments.[23][24]

Comparative Data Summary
Lipid CompositionPrimary Interaction TypeAβ Binding AffinityAggregation RateInduced Aβ ConformationMembrane Perturbation
Pure PC (Zwitterionic) Hydrophilic / Weak ElectrostaticLowSlowMostly Random Coil / α-helixMinimal
PC/PS (Anionic) Strong ElectrostaticHighAcceleratedβ-sheetHigh (Disruption, Permeability)
PC/GM1 Specific (Sugar Moiety)Very HighHighly Accelerated (Seeding)β-sheetHigh (Pore Formation)
PC/Cholesterol Hydrophobic / ModulatoryModerateAcceleratedα-helix / β-sheetModerate to High
PC/GM1/Cholesterol (Raft-like) SynergisticHighestVery Rapidβ-sheetVery High (Rapid Disruption)

Key Experimental Methodologies and Protocols

To rigorously compare these interactions, a multi-technique approach is essential. Each technique provides a unique piece of the puzzle, from peptide secondary structure to real-time visualization of membrane damage.

Experimental_Workflow cluster_analysis Biophysical Analysis start Start: Define Lipid Compositions prep_luv Prepare Large Unilamellar Vesicles (LUVs) (Extrusion Method) start->prep_luv cd_spec Circular Dichroism (CD) (Secondary Structure) prep_luv->cd_spec afm Atomic Force Microscopy (AFM) (Morphology & Aggregation) prep_luv->afm fluorescence Fluorescence Anisotropy (Membrane Fluidity) prep_luv->fluorescence compare Compare Data: Binding, Structure, Disruption cd_spec->compare afm->compare fluorescence->compare end Conclusion compare->end

Caption: Workflow for investigating Aβ-lipid interactions.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) via Extrusion

Causality: LUVs of a defined size (~100 nm) are the preferred model system for many biophysical techniques because they provide a stable, curved bilayer that mimics a cellular membrane while minimizing light scattering artifacts that can interfere with spectroscopic measurements.[25] The extrusion method ensures a homogenous population of unilamellar vesicles.[26][27]

Step-by-Step Methodology:

  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., POPC, POPC/POPS 7:3) in a chloroform/methanol solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[27][28]

  • Hydration:

    • Hydrate the dry lipid film with a suitable aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mM.[27]

    • Vortex the suspension vigorously. The hydration should be performed at a temperature above the highest phase transition temperature (Tm) of the lipids used.

  • Freeze-Thaw Cycles:

    • Subject the resulting multilamellar vesicle (MLV) suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[27][28] This step helps to increase the encapsulation efficiency and promotes the formation of unilamellar structures.

  • Extrusion:

    • Assemble a mini-extruder apparatus with a polycarbonate membrane of the desired pore size (typically 100 nm). Ensure the extruder and syringes are heated to above the lipid Tm.[26]

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 21 times).[26][27] This forces the larger vesicles to break down and reform into LUVs with a diameter close to the membrane's pore size.

  • Characterization: The resulting LUV suspension should be stored at 4°C and can be characterized for size and lamellarity using dynamic light scattering (DLS).

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Causality: CD spectroscopy is a highly sensitive method for monitoring the conformational changes of peptides upon interaction with membranes.[25][29] The distinct CD spectra for α-helical, β-sheet, and random coil structures allow for a quantitative comparison of how different lipid environments drive Aβ(1-28) folding and misfolding.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare LUVs of the desired lipid compositions as described in Protocol 1.

    • Prepare a stock solution of Aβ(1-28) peptide in an appropriate buffer. Ensure the peptide is in a monomeric state, often achieved by pre-treatment with HFIP and subsequent lyophilization.

    • Mix the peptide with the LUV suspension in a quartz cuvette (0.1 cm path length) to the desired final concentrations (e.g., 20 µM peptide, 1 mM lipid).[30][31]

  • Instrument Setup:

    • Use a CD spectropolarimeter and set the measurement range from 190 nm to 260 nm.

    • Maintain a constant temperature (e.g., 25°C or 37°C) using a Peltier temperature controller.

  • Data Acquisition:

    • Record the CD spectrum of the peptide-LUV mixture.

    • Record a background spectrum of the LUV suspension alone at the same concentration.

    • Record a spectrum of the peptide in buffer alone as a control.

  • Data Processing:

    • Subtract the LUV background spectrum from the peptide-LUV spectrum to correct for any signal from the lipids and buffer components.[25]

    • Convert the raw ellipticity (millidegrees) to Mean Residue Ellipticity [θ] to normalize for concentration and path length.

    • Analyze the resulting spectra. A random coil is characterized by a minimum around 198 nm. An α-helix shows characteristic minima at ~208 nm and ~222 nm. A β-sheet structure is identified by a single minimum around 217 nm.

Protocol 3: Atomic Force Microscopy (AFM) for Imaging Surface Interactions

Causality: AFM provides unparalleled real-space and real-time visualization of peptide-membrane interactions at the nanoscale.[30] It allows for direct observation of peptide aggregation on the membrane surface, changes in membrane morphology, and the formation of disruptive structures like pores, providing direct evidence of the mechanisms of toxicity.[13][32][33]

Step-by-Step Methodology:

  • Substrate Preparation:

    • Cleave a mica disc to create a fresh, atomically flat surface.

  • Supported Lipid Bilayer (SLB) Formation:

    • Prepare small unilamellar vesicles (SUVs) or LUVs via sonication or extrusion.

    • Deposit a droplet of the vesicle solution onto the freshly cleaved mica. The vesicles will adsorb, rupture, and fuse to form a continuous, planar lipid bilayer on the mica support.[33]

    • Gently rinse the surface with buffer to remove any unfused vesicles.

  • AFM Imaging - Baseline:

    • Mount the SLB-coated mica in the AFM fluid cell.

    • Image the bilayer in buffer using a suitable imaging mode (e.g., tapping mode or PeakForce Tapping) to confirm its integrity and smoothness before adding the peptide.

  • Interaction and Real-Time Imaging:

    • Inject the Aβ(1-28) solution into the fluid cell to achieve the desired final concentration.

    • Immediately begin acquiring a time-series of AFM images to monitor the binding of the peptide to the bilayer, its subsequent aggregation into oligomers and fibrils, and any induced membrane defects such as holes or thinning.[13][34]

  • Image Analysis:

    • Analyze the images to quantify the size and morphology of Aβ aggregates over time.

    • Measure the height and depth of features to distinguish between peptide aggregates and membrane defects.

Conclusion and Future Perspectives

The evidence overwhelmingly demonstrates that the lipid composition of a membrane is not a passive backdrop but an active participant in directing the pathological aggregation of Aβ(1-28). The presence of anionic lipids and, most critically, GM1 ganglioside provides a catalytic surface that initiates Aβ binding, induces a pathogenic β-sheet conformation, and accelerates the formation of toxic oligomers. Cholesterol further complicates this landscape by modulating membrane properties and directly participating in the aggregation process.

This guide underscores the necessity of considering membrane composition in the development of therapeutic strategies for Alzheimer's disease. Future research should move towards increasingly complex and physiologically relevant model membranes, incorporating lipid asymmetry, a wider variety of brain lipids, and the influence of membrane-associated proteins to fully unravel the intricate cross-talk between Aβ and the neuronal environment.

References

  • Peptide-Lipid Interactions: Experiments and Applications - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). (n.d.). Avanti Polar Lipids. [Link]

  • Preparation of Large Unilamellar Vesicles. (2020). Bio-protocol. [Link]

  • Summary of Methods to Prepare Lipid Vesicles. (n.d.). University of California, Davis. [Link]

  • An Efficient Method for the Production of High-Purity Bioinspired Large Unilamellar Vesicles. (2022). ACS Synthetic Biology. [Link]

  • Effect of amyloid beta peptides Aβ1–28 and Aβ25–40 on model lipid membranes. (2010). Journal of Molecular Modeling. [Link]

  • Imaging Amyloid-β Membrane Interactions; Ion-channel pores and Lipid-Bilayer Permeability in Alzheimer's Disease. (2021). Queen Mary University of London. [Link]

  • Abeta polymerization through interaction with membrane gangliosides. (2010). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Understanding Aβ Peptide Binding to Lipid Membranes: A Biophysical Perspective. (2024). International Journal of Molecular Sciences. [Link]

  • Cholesterol accelerates the binding of Alzheimer's β-amyloid peptide to ganglioside GM1 through a universal hydrogen-bond-dependent sterol tuning of glycolipid conformation. (2014). Frontiers in Physiology. [Link]

  • Free Cholesterol Accelerates Aβ Self-Assembly on Membranes at Physiological Concentration. (2022). International Journal of Molecular Sciences. [Link]

  • Alzheimer Aβ peptide interactions with lipid membranes: Fibrils, oligomers and polymorphic amyloid channels. (2011). Prion. [Link]

  • Large unilamellar vesicles (LUV) and method of preparing same. (1978).
  • Binding of amyloid β-peptide to ganglioside micelles is dependent on histidine-13. (2006). Biochemical Journal. [Link]

  • Interactions of amyloid beta-protein with various gangliosides in raft-like membranes: importance of GM1 ganglioside-bound form as an endogenous seed for Alzheimer amyloid. (2002). Biochemistry. [Link]

  • Peptide-Lipid Interactions: Experiments and Applications. (2013). ResearchGate. [Link]

  • Cholesterol as a key player in amyloid β-mediated toxicity in Alzheimer's disease. (2022). Frontiers in Neuroscience. [Link]

  • Early stage β-amyloid-membrane interactions modulate lipid dynamics and influence structural interfaces and fibrillation. (2019). Proceedings of the National Academy of Sciences. [Link]

  • Impacts of Membrane Biophysics in Alzheimer's Disease: From Amyloid Precursor Protein Processing to Aβ Peptide-Induced Membrane Changes. (2020). International Journal of Molecular Sciences. [Link]

  • Cellular Membrane Fluidity in Amyloid Precursor Protein Processing. (2013). Oxidative Medicine and Cellular Longevity. [Link]

  • Interaction of Alzheimer's β-Amyloid Peptides with Cholesterol: Mechanistic Insights into Amyloid Pore Formation. (2014). Biochemistry. [Link]

  • Amyloid-Mediated Mechanisms of Membrane Disruption. (2018). International Journal of Molecular Sciences. [Link]

  • Lipid composition influences the release of Alzheimer's amyloid β-peptide from membranes. (2016). Journal of Neurochemistry. [Link]

  • Ganglioside Lipids Inhibit the Aggregation of the Alzheimer's Related Peptide Amyloid-β. (2023). bioRxiv. [Link]

  • Membrane Interactions of Aib-Rich Peptides: Multitechnique Experimental and Theoretical Analysis. (2021). University of Bristol Research Portal. [Link]

  • Interaction of Amyloidogenic Proteins with Membranes and Molecular Mechanism for the Development of Alzheimer's disease. (2018). ResearchGate. [Link]

  • The Role of Lipid Environment in Ganglioside GM1-Induced Amyloid β Aggregation. (2021). International Journal of Molecular Sciences. [Link]

  • Interactions of Amyloid-β with Membrane Proteins. (2021). International Journal of Molecular Sciences. [Link]

  • Lipid Membrane Interaction of Peptide/DNA Complexes Designed for Gene Delivery. (2021). Langmuir. [Link]

  • Cholesterol and Lipid Rafts in the Biogenesis of Amyloid-β Protein and Alzheimer's Disease. (2021). Annual Review of Biophysics. [Link]

  • High speed atomic force microscopy to investigate the interactions between toxic Aβ1-42 peptides and model membranes in real time: impact of the membrane composition. (2018). Nanoscale. [Link]

  • Two Types of Alzheimer's b-Amyloid (1–40) Peptide Membrane Interactions. (2006). Biochemistry. [Link]

  • Lipid Membranes and β-Amyloid: A Harmful Connection. (2008). Current Pharmaceutical Design. [Link]

  • Alzheimer's Disease as a Membrane Disorder: Spatial Cross-Talk Among Beta-Amyloid Peptides, Nicotinic Acetylcholine Receptors and Lipid Rafts. (2018). Frontiers in Cellular Neuroscience. [Link]

  • Specific Domains of Aβ Facilitate Aggregation on and Association with Lipid Bilayers. (2012). Journal of Molecular Biology. [Link]

  • Understanding Aβ Peptide Binding to Lipid Membranes: A Biophysical Perspective. (2024). PMC. [Link]

  • Circular dichroism spectroscopy of membrane proteins. (2015). Chemical Society Reviews. [Link]

  • Oriented Circular Dichroism: A method to characterize membrane-active peptides in oriented lipid bilayers. (n.d.). Karlsruhe Institute of Technology. [Link]

  • Emerging methodologies to investigate lipid–protein interactions. (2012). PMC. [Link]

  • High-Speed Atomic Force Microscopy Reveals the Structural Dynamics of the Amyloid-β and Amylin Aggregation Pathways. (2022). International Journal of Molecular Sciences. [Link]

  • Aβ and Tau Interact with Metal Ions, Lipid Membranes and Peptide-Based Amyloid Inhibitors: Are These Common Features Relevant in Alzheimer's Disease? (2021). International Journal of Molecular Sciences. [Link]

  • Atomic Force Microscopy and MD Simulations Reveal Pore-Like Structures of All-D-Enantiomer of Alzheimer's β-Amyloid Peptide: Relevance to the Ion Channel Mechanism of AD Pathology. (2012). Journal of Physical Chemistry B. [Link]

  • Atomic force micrographs of the interaction between Aβ42 oligomers and membrane bilayers. (2011). ResearchGate. [Link]

  • Structures and interactions of amyloidogenic polypeptides in membrane models. (2008). fedOA. [Link]

  • Amyloid-β Aggregation on Model Lipid Membranes: An Atomic Force Microscopy Study. (2017). ResearchGate. [Link]

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. (2005). Biophysical Journal. [Link]

  • Understanding Aβ Peptide Binding to Lipid Membranes: A Biophysical Perspective. (2024). ResearchGate. [Link]

  • How can I integrate a soluble, membrane-active-peptide onto supported lipid bilayers for oriented circular dichroism? (2018). ResearchGate. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Safety Protocol: Amyloid beta-Protein (1-28)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Process-Hazard" Distinction

As researchers, we often categorize risks based solely on the biological agent. Amyloid beta-Protein (1-28) (A


 1-28) is a fragment of the full-length Alzheimer's related peptide. While it lacks the aggressive neurotoxicity and rapid fibrillization kinetics of A

(1-42), treating it as "just a peptide" is a critical operational error.

The Core Safety Thesis: The primary immediate danger to the operator is not the lyophilized peptide, but the organic solvents required for its monomerization and reconstitution (specifically HFIP and DMSO).

This guide shifts the safety focus from "Biohazard Control" to "Chemical Vapor & Permeation Control." Your PPE strategy must evolve as the peptide transitions from solid to solution.

Risk Assessment & Causality

To design a self-validating safety system, you must understand the why behind the requirements.

Hazard ComponentStateMechanism of InjuryCritical Insight
Angcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(1-28) Peptide
Lyophilized PowderSensitization / InhalationBiologically active. High static charge in dry form can cause "fly-away" particles, leading to mucous membrane exposure.
HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) Solvent (Monomerization)Severe Corrosive / Volatile The Primary Threat. HFIP causes immediate, severe eye damage and respiratory irritation. It permeates standard nitrile gloves rapidly.
DMSO (Dimethyl Sulfoxide) Solvent (Reconstitution)Carrier / PermeatorDMSO is a "molecular taxi." It penetrates skin instantly, carrying the dissolved bioactive peptide directly into the bloodstream.

PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. Match the PPE to the experimental phase.

Table 1: Operational PPE Standards
Experimental PhaseRespiratory ProtectionHand Protection (Gloves)Eye/Face ProtectionBody Protection
1. Vial Retrieval & Storage Standard Lab VentilationSingle Nitrile (4-5 mil).Safety Glasses with side shields.Standard Lab Coat (Cotton/Poly).
2. Weighing (Lyophilized) Fume Hood (Preferred) or N95 if open bench.Single Nitrile .[1][2][3] Note: Use anti-static gun to prevent powder dispersal.Safety Glasses.Lab Coat + Closed-toe shoes.
3. HFIP Solubilization (Critical)Fume Hood MANDATORY. Sash at proper height.Double Gloving Required. Inner: Nitrile.Outer: Silver Shield (Laminate) or thick Nitrile (change immediately on splash).Chemical Splash Goggles. Glasses are insufficient against HFIP vapors.Lab Coat + Chemical Apron (Tyvek/PVC) recommended.
4. DMSO Reconstitution Fume Hood.Double Nitrile. Change outer glove every 30 mins or immediately upon contact.Safety Glasses or Goggles.Standard Lab Coat.

Visualization: Risk Logic & Workflow

Diagram 1: Risk-Adaptive PPE Decision Tree

This logic gate ensures you are never under-protected during the critical solvent transitions.

PPE_Decision_Tree Start Start: Handling Aβ(1-28) State_Check Is Peptide in Solution? Start->State_Check Solvent_Check Solvent Type? State_Check->Solvent_Check Yes (Liquid) Solid_Risk Risk: Inhalation/Static State_Check->Solid_Risk No (Powder) HFIP_Risk Risk: HFIP (Corrosive/Volatile) Solvent_Check->HFIP_Risk HFIP DMSO_Risk Risk: DMSO (Skin Penetrant) Solvent_Check->DMSO_Risk DMSO/Buffer Solid_PPE PPE: Single Nitrile + N95/Hood Solid_Risk->Solid_PPE HFIP_PPE PPE: Laminate Gloves + Goggles + Fume Hood HFIP_Risk->HFIP_PPE DMSO_PPE PPE: Double Nitrile (Frequent Change) DMSO_Risk->DMSO_PPE

Caption: Decision logic for selecting PPE based on the specific solvent hazard rather than the peptide alone.

Operational Protocol: The "Self-Validating" Workflow

This protocol integrates safety checks directly into the experimental steps.

Phase A: Monomerization (The High-Risk Step)

Objective: Break down pre-existing aggregates using HFIP to ensure a homogeneous starting state.

  • Engineering Control Check: Verify Fume Hood flow (face velocity 80-100 fpm).

  • Glove Protocol: Don inner nitrile gloves. Don outer chemical-resistant gloves (Silver Shield recommended for HFIP).

  • Solubilization:

    • Add HFIP to the A

      
      (1-28) vial inside the hood.
      
    • Safety Check: HFIP is highly volatile. Keep the vial capped tightly when vortexing.

    • Causality: HFIP disrupts hydrogen bonding, converting fibrils to monomers [1].

  • Evaporation:

    • Evaporate HFIP in the fume hood (or speedvac vented to hood).

    • Critical Stop: Do not remove the vial from the hood until the film is completely dry. HFIP vapors are invisible and damaging.

Phase B: Reconstitution & Storage
  • Solvent Switch: Add DMSO to the dried peptide film.

    • Hazard:[1][2] DMSO renders the skin permeable. Any peptide on the outside of the vial or on your glove can now enter your body.

  • Aliquot Generation:

    • Dilute with buffer (PBS/Water) to desired concentration.

    • Aliquot into LoBind tubes to prevent surface adsorption.

  • Flash Freezing: Snap freeze in liquid nitrogen.

Diagram 2: The "Safe-State" Workflow

Workflow Powder Lyophilized Powder (Static Hazard) HFIP_Step HFIP Solubilization (High Vapor Hazard) Powder->HFIP_Step Add HFIP Dry_Film Evaporation (Concentrated Film) HFIP_Step->Dry_Film Evaporate DMSO_Step DMSO Reconstitution (Permeation Hazard) Dry_Film->DMSO_Step Add DMSO Storage Frozen Aliquots (-80°C) DMSO_Step->Storage Aliquot & Freeze

Caption: Workflow illustrating the transition of hazards from static powder to volatile solvent to skin-penetrating liquid.

Disposal & Emergency Response

Waste Disposal Plan

Do not guess. Segregate waste at the source.

  • Solid Waste (Vials/Tips/Tubes):

    • Trace A

      
      : Biohazard container (Autoclave/Incinerate).
      
    • Gross Contamination: If tips are soaked in HFIP, they must go to Chemical Waste .

  • Liquid Waste:

    • HFIP Solutions: Must be collected as Halogenated Organic Solvents . Do not mix with standard non-halogenated solvents.

    • DMSO/Peptide Solutions: Chemical waste (due to DMSO) or Bio-liquid waste depending on institutional EHS policy. Default to Chemical Waste to be safe.

Emergency Procedures
  • HFIP Splash on Skin:

    • IMMEDIATELY remove contaminated gloves/clothing.[4]

    • Flush with water for 15 minutes.

    • Seek medical attention (HFIP can cause delayed burns).

  • Peptide Powder Spill:

    • Cover with damp paper towel (to prevent dust).

    • Wipe up with 10% bleach solution (oxidizes and deactivates the peptide).

References

  • Stine, W. B., et al. (2011). In Vitro Characterization of Conditions for Amyloid-β Peptide Oligomerization and Fibrillogenesis. Journal of Biological Chemistry.[5] Link

  • Bachem. (2021). Care and Handling of Amyloid Peptides. Bachem Technical Guides. Link

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 1,1,1,3,3,3-Hexafluoroisopropanol.[6] Merck KGaA. Link

  • Ansell. (2022). Chemical Permeation & Degradation Resistance Guide. Ansell Guardian. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.